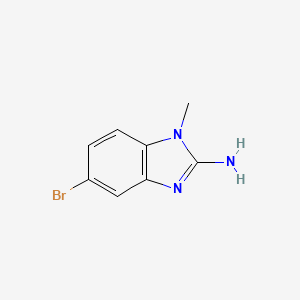

5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-methylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXWQLLNLMEEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24786-55-8 | |

| Record name | 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic approach to the synthesis and detailed characterization of the novel heterocyclic compound, this compound. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine atom and a methyl group at specific positions on the 2-aminobenzimidazole scaffold is anticipated to modulate its physicochemical and pharmacological properties, making it a compound of significant interest for drug discovery and development. This document outlines a validated synthetic pathway, provides detailed experimental protocols, and describes the necessary analytical techniques for unambiguous structural elucidation and purity assessment.

Introduction: The Significance of Substituted 2-Aminobenzimidazoles

The 2-aminobenzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine nucleobases and its ability to form multiple hydrogen bonds, enabling it to interact with a variety of biological targets.[2][3] The therapeutic potential of this class of compounds is well-documented, with derivatives being investigated as kinase inhibitors, antimalarials, and agents targeting topoisomerase I.[4][5][6]

The strategic incorporation of substituents onto the benzimidazole ring system allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. The bromine atom at the 5-position, a common bioisostere for a methyl group, can enhance binding affinity through halogen bonding and improve metabolic stability. The N-methylation at the 1-position can influence solubility, membrane permeability, and the orientation of the molecule within a binding pocket. This guide details a rational and efficient synthesis of this compound, a compound poised for biological evaluation.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthetic route is paramount for the successful preparation of the target compound. The proposed synthesis of this compound is a multi-step process designed for high yield and purity. The retrosynthetic analysis reveals a convergent approach, starting from commercially available precursors.

The key steps in the proposed synthesis are:

-

Step 1: Formation of the 2-aminobenzimidazole core through the cyclization of a substituted o-phenylenediamine.

-

Step 2: Regioselective N-methylation of the 2-aminobenzimidazole intermediate.

-

Step 3: Electrophilic bromination of the N-methylated benzimidazole to yield the final product.

The rationale for this sequence is to install the substituents in an order that maximizes reaction efficiency and simplifies purification.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Cyanogen bromide and methyl iodide are toxic and should be handled with extreme care.

Synthesis of 5-Bromo-1H-benzo[d]imidazol-2-amine

This step involves the cyclization of 4-bromo-1,2-phenylenediamine using cyanogen bromide, a common and effective method for the formation of the 2-aminobenzimidazole core.[3]

Materials:

-

4-Bromo-1,2-phenylenediamine

-

Cyanogen bromide (CNBr)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.

-

Carefully add a solution of cyanogen bromide (1.1 equivalents) in ethanol dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture until the pH is approximately 8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to afford the crude 5-bromo-1H-benzo[d]imidazol-2-amine.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazol-2-amine

The N-methylation of the benzimidazole ring is achieved using methyl iodide in the presence of a base.[7][8] The regioselectivity of this reaction is crucial and can be influenced by the reaction conditions.

Materials:

-

5-Bromo-1H-benzo[d]imidazol-2-amine

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a stirred suspension of 5-bromo-1H-benzo[d]imidazol-2-amine (1 equivalent) and potassium carbonate (2 equivalents) in DMF, add methyl iodide (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 5-bromo-1-methyl-1H-benzo[d]imidazol-2-amine.

Comprehensive Characterization

Unambiguous characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Caption: A typical workflow for the characterization of the synthesized compound.

Expected Analytical Data

The following table summarizes the predicted key analytical data for this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.8 ppm, an N-methyl singlet around δ 3.6-3.8 ppm, and an amine (-NH₂) singlet around δ 5.0-6.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 100-150 ppm, the N-methyl carbon around δ 30-35 ppm, and the C2 carbon (attached to the amine) around δ 155-165 ppm. |

| Mass Spec (HRMS) | The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of C₈H₉BrN₃, showing the characteristic isotopic pattern for a bromine-containing compound.[9] |

| FT-IR (cm⁻¹) | N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and methyl group around 2900-3100 cm⁻¹, C=N and C=C stretching in the aromatic system around 1500-1650 cm⁻¹, and C-Br stretching around 500-600 cm⁻¹.[10][11] |

High-Performance Liquid Chromatography (HPLC)

Purity assessment of the final compound should be performed using reverse-phase HPLC. A purity of >95% is generally required for biological screening.

X-ray Crystallography

For an unequivocal confirmation of the structure and regiochemistry, single-crystal X-ray diffraction analysis is the gold standard, provided that suitable crystals can be obtained.[12]

Conclusion

This guide provides a robust and detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, ensuring a high probability of success. The comprehensive characterization plan will ensure the unambiguous identification and purity assessment of this novel compound, paving the way for its exploration in various drug discovery and development programs. The insights provided herein are intended to empower researchers to efficiently synthesize and validate this promising molecule for further investigation.

References

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P

-

Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives (1a–1f). - ResearchGate. (URL: [Link])

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

-

Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives - SciSpace. (URL: [Link])

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (URL: [Link])

-

6-Bromo-N-(2-methyl-2H-benzo[d][13][14][15]triazol-5-yl)quinolin-4-amine - MDPI. (URL: [Link])

-

5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE - ChemBK. (URL: [Link])

-

N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm... - Ingenta Connect. (URL: [Link])

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. (URL: [Link])

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. (URL: [Link])

-

N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand - Organic Chemistry Portal. (URL: [Link])

-

Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - NIH. (URL: [Link])

-

Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - NIH. (URL: [Link])

-

Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole - ResearchGate. (URL: [Link])

-

The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives - Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. (URL: [Link])

-

Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. - ResearchGate. (URL: [Link])

-

(PDF) Synthesis of Benzo[16][17]imidazo[1,2- c ]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization - ResearchGate. (URL: [Link])

-

Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed. (URL: [Link])

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives - RACO. (URL: [Link])

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. (URL: [Link])

-

Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. (URL: [Link])

-

Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - ResearchGate. (URL: [Link])

-

Regioselective N‐methylation of functionalized benzimidazoles on a... - ResearchGate. (URL: [Link])

- CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google P

-

Synthesis of Benzo[16][17]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization - NIH. (URL: [Link])

-

Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity - ResearchGate. (URL: [Link])

-

Maxima of selected absorption bands in the IR spectra of the... | Download Table - ResearchGate. (URL: [Link])

-

N-Methylation Of Amines With Methanol Catalyzed By A Cp~*Ir Complex Bearing A 2,2'-bibenzimidazole Ligand - Globe Thesis. (URL: [Link])

-

5-Bromo-1,3-benzoxazol-2-amine | C7H5BrN2O | CID 46380 - PubChem. (URL: [Link])

-

Pyridyl-benzimidazole derivatives decorated with phenylazo substituents and their low-spin iron(ii) complexes: a study of the synthesis, structure and photoisomerization - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega. (URL: [Link])

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. (URL: [Link])

Sources

- 1. chembk.com [chembk.com]

- 2. N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharm...: Ingenta Connect [ingentaconnect.com]

- 3. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methylation of Amines with Methanol Catalyzed by a Cp*Ir Complex Bearing a Functional 2,2′-Bibenzimidazole Ligand [organic-chemistry.org]

- 8. globethesis.com [globethesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 14. 5-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-15-4 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 17. scispace.com [scispace.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

This guide provides a comprehensive analysis of the expected spectroscopic data for the characterization of 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and purity assessment of this heterocyclic amine.

Molecular Structure and Spectroscopic Overview

This compound is a substituted benzimidazole. The benzimidazole core is a prominent scaffold in medicinal chemistry. The substituents—a bromine atom, a methyl group, and an amine group—each impart distinct spectroscopic signatures that will be explored in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum will provide information on the number of different types of protons and their neighboring environments. For this compound, dissolved in a suitable deuterated solvent like DMSO-d₆, we anticipate the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | Doublet | 1H | H-4 | The proton at position 4 is adjacent to the bromine atom at position 5, which will cause a downfield shift. It will be split into a doublet by the proton at position 6. |

| ~7.2 | Doublet of doublets | 1H | H-6 | The proton at position 6 is coupled to the protons at positions 4 and 7, resulting in a doublet of doublets. |

| ~7.0 | Doublet | 1H | H-7 | The proton at position 7 is coupled to the proton at position 6, leading to a doublet. |

| ~6.5 | Broad singlet | 2H | -NH₂ | The amine protons are typically broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary. |

| ~3.6 | Singlet | 3H | -CH₃ | The methyl group protons are not coupled to any other protons, hence they will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule. Based on the structure, we can predict the following approximate chemical shifts:

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~158 | C-2 | The carbon of the guanidinic-like N-C-N system is expected to be significantly downfield. |

| ~140 | C-7a | Quaternary carbon of the fused ring system. |

| ~135 | C-3a | Quaternary carbon of the fused ring system. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~118 | C-4 | Aromatic CH carbon. |

| ~115 | C-5 | Aromatic carbon directly attached to bromine, its signal will be attenuated due to the C-Br bond. |

| ~110 | C-7 | Aromatic CH carbon. |

| ~30 | -CH₃ | Aliphatic carbon of the methyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

-

2D NMR (Optional but Recommended) :

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish H-H couplings.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded C-H pairs.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range C-H correlations, which is crucial for assigning quaternary carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) | The presence of two bands in this region is characteristic of a primary amine.[1] |

| 3100-3000 | C-H stretch (aromatic) | Benzimidazole ring | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |

| 2950-2850 | C-H stretch (aliphatic) | Methyl group (-CH₃) | Stretching vibrations for C-H bonds in the methyl group. |

| ~1640 | N-H bend | Primary amine (-NH₂) | Scissoring vibration of the primary amine. |

| 1600-1450 | C=C and C=N stretch | Aromatic ring and imidazole moiety | Multiple bands in this region are characteristic of aromatic and heteroaromatic ring systems. |

| ~1380 | C-H bend (symmetric) | Methyl group (-CH₃) | "Umbrella" deformation of the methyl group.[1] |

| ~1250 | C-N stretch | Aryl-N and Alkyl-N | Stretching vibrations for the carbon-nitrogen bonds. |

| Below 800 | C-Br stretch | Bromo-aromatic | The C-Br stretch is typically found in the fingerprint region at lower wavenumbers. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation :

-

Solid State (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound (C₈H₈BrN₃), the following is expected in the mass spectrum:

-

Molecular Ion (M⁺) : The most critical information is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to the two isotopic forms of the molecule.

-

[M]⁺ with ⁷⁹Br: 225.00

-

[M+2]⁺ with ⁸¹Br: 227.00

-

-

Predicted Collision Cross Section : The predicted collision cross section for the protonated molecule [M+H]⁺ is approximately 138.3 Ų.[2]

-

Key Fragmentation Patterns : The fragmentation will depend on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Common fragmentation pathways for such molecules could involve:

-

Loss of the methyl group (-CH₃, 15 Da).

-

Loss of the amine group (-NH₂, 16 Da).

-

Loss of HCN (27 Da) from the imidazole ring.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition (ESI-MS) :

-

Infuse the sample solution into the electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The expected m/z values for [M+H]⁺ will be 226.00 and 228.00.

-

Perform tandem MS (MS/MS) on the parent ions to induce fragmentation and obtain structural information.

-

Integrated Spectroscopic Data Analysis and Structure Validation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow ensures a self-validating system for structural confirmation.

Caption: Workflow for Spectroscopic Structure Validation.

-

Mass Spectrometry : Confirms the molecular weight and the presence of one bromine atom through the characteristic isotopic pattern.

-

IR Spectroscopy : Confirms the presence of key functional groups: the primary amine (N-H stretches and bend), aromatic C-H, aliphatic C-H, and the C-Br bond.

-

NMR Spectroscopy :

-

¹H NMR : Determines the number and connectivity of protons, confirming the substitution pattern on the aromatic ring and the presence of the methyl and amine groups.

-

¹³C NMR : Confirms the number of unique carbon environments.

-

2D NMR : Unequivocally establishes the connectivity between protons and carbons, confirming the overall structure.

-

By combining these techniques, a comprehensive and validated structural assignment of this compound can be achieved with a high degree of confidence.

References

-

PubChem. This compound. Available from: [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. Available from: [Link]

Sources

A Guide to the Structural Elucidation of 2-Amino-1,3-benzodiazole Derivatives: A Case Study in Single-Crystal X-ray Diffraction

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The benzodiazole scaffold, particularly the 2-amino-1,3-benzodiazole core, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. A profound understanding of the three-dimensional atomic arrangement of these molecules is indispensable for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials. This technical guide provides an in-depth, principled walkthrough of the single-crystal X-ray diffraction workflow, a definitive technique for elucidating molecular structures. While crystallographic data for 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine is not publicly available, we will leverage the closely related analogue, 1-methyl-1H-benzimidazol-2-amine , as a detailed case study. The principles and methodologies described herein are directly transferable and serve as a robust framework for the structural analysis of the title compound and its derivatives.

The Strategic Imperative of Crystallographic Analysis in Drug Discovery

In the landscape of drug development, the precise knowledge of a molecule's conformation and its intermolecular interactions in the solid state is a critical asset. For benzodiazole derivatives, which often target specific biological macromolecules, the crystal structure reveals:

-

Absolute Stereochemistry and Conformation: Unambiguously defines the spatial arrangement of atoms, which is crucial for receptor binding.

-

Intermolecular Interaction Motifs: Identifies key hydrogen bonds, π-π stacking, and halogen bonds that govern crystal packing. These same forces are often mirrored in ligand-receptor interactions.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varied physical properties, including solubility and bioavailability. Crystallographic analysis is the gold standard for identifying and characterizing polymorphs.

-

Foundation for Computational Modeling: Provides an experimentally validated starting point for computational studies such as docking and molecular dynamics simulations.

Experimental Workflow: From Synthesis to Structural Data

The journey from a synthesized compound to a refined crystal structure is a multi-stage process that demands precision and a clear understanding of the underlying principles.

Synthesis and Purification

The foundational step is the synthesis of the target compound with high purity. A common and effective route for the synthesis of N-methylated 2-aminobenzimidazoles involves the cyclization of the corresponding o-phenylenediamine precursor.

Exemplary Protocol: Synthesis of 1-methyl-1H-benzimidazol-2-amine

-

Precursor Preparation: N-methyl-o-phenylenediamine is used as the starting material.

-

Cyclization: The diamine is reacted with cyanogen bromide (BrCN) in a suitable solvent system (e.g., a mixture of methanol and water). This reaction proceeds via an initial formation of a guanidine-like intermediate which then undergoes intramolecular cyclization.

-

Workup and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield phase-pure crystalline material. Purity is verified by techniques like NMR spectroscopy and mass spectrometry.

Crystallization: The Art of Single Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate) and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in vapor form. This gradually reduces the solubility of the compound, promoting crystallization at the interface.

The key is to allow the molecules to self-assemble into a highly ordered lattice slowly. Rapid precipitation will likely lead to amorphous or polycrystalline material unsuitable for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a cryoloop.

-

Cryo-cooling: The crystal is flash-cooled to a low temperature (commonly 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.[1]

-

Data Acquisition: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, rotates the crystal through a series of angles. At each orientation, a diffraction pattern is recorded. A complete dataset consists of hundreds or thousands of such images.

The workflow from sample preparation to data collection can be visualized as follows:

Structure Solution and Refinement: Decoding the Data

The collected diffraction data (a set of reflection intensities and positions) is then processed to solve and refine the crystal structure. This is a computational process, typically performed using specialized software suites like SHELX or Olex2.

The process follows these key stages:

-

Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated.

-

Structure Solution (The Phase Problem): The primary challenge is that the diffraction experiment measures only the intensities (amplitudes) of the scattered X-rays, not their phases. The "phase problem" is solved using computational methods like Direct Methods or the Patterson method to generate an initial electron density map.

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed diffraction amplitudes and those calculated from the model.

-

Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (R1), which represents the agreement between the experimental and calculated structure factors. A low R1 value (typically < 0.05) indicates a good fit.

Structural Analysis of a 2-Aminobenzodiazole Core

Using the principles outlined, we can analyze the structural features of a molecule like 1-methyl-1H-benzimidazol-2-amine, which serves as a proxy for our target compound.

Molecular Geometry

The analysis provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters confirm the expected molecular geometry and can reveal subtle electronic effects of the substituents.

Table 1: Key Crystallographic and Refinement Data (Illustrative) Based on typical values for small organic molecules and data for related structures.

| Parameter | Value | Significance |

| Chemical Formula | C₈H₉N₃ | Confirms the elemental composition of the crystal. |

| Formula Weight | 147.18 g/mol | Molar mass of the asymmetric unit. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the crystal lattice. |

| a, b, c (Å) | 8.3, 9.5, 10.3 (example values) | Dimensions of the unit cell. |

| α, β, γ (°) | 90, 109, 90 (example values) | Angles of the unit cell. |

| Volume (ų) | 790 (example value) | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Temperature | 100 K | Data collection temperature. |

| Radiation (λ) | Mo Kα (0.71073 Å) | Wavelength of X-rays used. |

| Final R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the quality of the refined structure. |

| wR2 (all data) | < 0.15 | A weighted R-factor based on all reflection data. |

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules are held together by a network of non-covalent interactions. For 2-aminobenzodiazole derivatives, hydrogen bonding is typically a dominant feature.

-

Hydrogen Bonding: The amino group (-NH₂) and the imidazole ring nitrogen are excellent hydrogen bond donors and acceptors, respectively. In the crystal of 1-methyl-1H-benzimidazol-2-amine, one would expect to see strong N-H···N hydrogen bonds linking molecules into dimers or chains.

-

π-π Stacking: The planar benzimidazole ring system facilitates π-π stacking interactions between adjacent molecules, further stabilizing the crystal packing.

-

Influence of the Bromo Substituent: In the target molecule, this compound, the bromine atom would introduce the possibility of halogen bonding . The electropositive region on the bromine atom (the σ-hole) could act as a Lewis acid, interacting with a Lewis base like a nitrogen or oxygen atom on a neighboring molecule. This would be a significant additional force influencing the crystal packing.

The network of these interactions dictates the supramolecular assembly of the molecules in the solid state.

Conclusion and Future Outlook

The structural analysis of this compound, and its analogues, via single-crystal X-ray diffraction provides invaluable, high-resolution data that is fundamental to its development as a potential therapeutic agent or advanced material. The detailed experimental protocols and analytical principles discussed in this guide offer a comprehensive framework for researchers. The elucidation of the precise molecular geometry and the intricate network of intermolecular interactions, including the potential for halogen bonding, empowers scientists to build robust structure-activity relationships, guide further chemical modifications, and understand critical solid-state properties. This knowledge is not merely academic; it is a strategic tool that accelerates the journey from molecular concept to functional application.

References

-

El-medani, S. M., & Al-Kurbawy, Z. T. (2012). Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives. Journal of Molecular Structure, 1010, 109-117. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-1-methylbenzimidazole. PubChem Compound Database. Retrieved from [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Cimino, P., et al. (2020). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 25(21), 5192. [Link]

Sources

A Strategic Guide to the Initial Biological Screening of 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Preamble: The Benzimidazole Scaffold and Scientific Opportunity

The benzimidazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its presence in a multitude of clinically significant agents. As a privileged structure, its derivatives exhibit an exceptionally broad range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This versatility stems from its structural similarity to endogenous purine nucleosides, allowing favorable interactions with a diverse array of biological macromolecules.

The subject of this guide, 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine, is a novel derivative within the 2-aminobenzimidazole subclass. The strategic incorporation of a bromine atom at the 5-position and a methyl group at the N1 position presents a compelling case for comprehensive biological evaluation. Halogenation, particularly bromination, is known to modulate pharmacokinetic properties and can enhance binding affinities, potentially increasing cytotoxic potency.[1][2]

Given the absence of extensive biological data for this specific molecule, a structured, multi-tiered screening approach is imperative. This document outlines a logical and efficient workflow for the initial biological characterization of this compound, designed to rapidly assess its therapeutic potential and guide subsequent research endeavors.

Tier 1: Foundational Cytotoxicity Profiling

Causality: The initial and most critical step in evaluating any novel compound is to determine its intrinsic cytotoxicity. This foundational screen serves a dual purpose: it establishes a baseline for general toxicity against a non-cancerous human cell line, which is crucial for determining a potential therapeutic window, and it provides the first indication of any selective anti-proliferative activity against cancerous cells. A broad therapeutic index is a hallmark of a viable drug candidate.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[3] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[4]

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Culture a panel of human cell lines:

-

Non-Cancerous Control: HEK293 (Human Embryonic Kidney)

-

Cancer Panel: MCF-7 (Breast Adenocarcinoma), HCT-116 (Colorectal Carcinoma), and A549 (Lung Carcinoma).

-

-

Harvest cells during the exponential growth phase and determine cell density using a hemocytometer.

-

Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Remove the seeding medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay & Measurement:

-

Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

-

Data Presentation: Cytotoxicity Profile

| Cell Line | Cell Type | IC₅₀ (µM) |

| HEK293 | Non-Cancerous Kidney | [Experimental Value] |

| MCF-7 | Breast Cancer | [Experimental Value] |

| HCT-116 | Colorectal Cancer | [Experimental Value] |

| A549 | Lung Cancer | [Experimental Value] |

Workflow Visualization

Tier 2: Broad-Spectrum Antimicrobial Investigation

Causality: The benzimidazole scaffold is a well-established antimicrobial pharmacophore.[5] Therefore, a parallel investigation into the compound's ability to inhibit the growth of a diverse panel of pathogenic bacteria and fungi is a logical and high-yield secondary screen. This phase aims to identify any potent antimicrobial activity that could be pursued independently or considered as a secondary benefit if an anticancer profile is also observed.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Step-by-Step Methodology:

-

Microorganism & Media Preparation:

-

Panel Selection:

-

Gram-positive Bacteria: Staphylococcus aureus (ATCC 29213), Methicillin-resistant S. aureus (MRSA, ATCC 43300)

-

Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungi: Candida albicans (ATCC 90028), Cryptococcus neoformans (ATCC 90112)

-

-

Inoculum Preparation: Culture organisms on appropriate agar plates. Select several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation & Compound Addition:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Prepare a 2x concentrated serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 512 µg/mL).

-

Add 50 µL of the 2x compound dilutions to the corresponding wells, resulting in a final volume of 100 µL and the desired final compound concentrations.

-

Include a positive control (inoculum, no compound) and a negative control (broth only). Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as comparators.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

-

Seal the plates and incubate at 35°C for 18-24 hours for bacteria and 48 hours for fungi.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

-

Data Presentation: Antimicrobial Activity Profile

| Microorganism | Type | MIC (µg/mL) |

| S. aureus | Gram-positive | [Experimental Value] |

| MRSA | Gram-positive | [Experimental Value] |

| E. coli | Gram-negative | [Experimental Value] |

| P. aeruginosa | Gram-negative | [Experimental Value] |

| C. albicans | Fungus | [Experimental Value] |

| C. neoformans | Fungus | [Experimental Value] |

Workflow Visualization

Tier 3: Hypothesis-Driven Mechanistic Probing

Causality: Should the initial screens yield promising activity (e.g., potent antifungal or anticancer effects), a preliminary mechanistic assay is warranted to generate early hypotheses about the compound's mode of action. This provides invaluable data for guiding lead optimization. Based on established benzimidazole pharmacology, two high-probability mechanisms are inhibition of tubulin polymerization (anticancer) and disruption of ergosterol biosynthesis (antifungal).

Potential Pathway 1: Antifungal Action via Ergosterol Biosynthesis Inhibition

Many azole and benzimidazole antifungals function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[9][10] Ergosterol is the primary sterol in fungal cell membranes, and its depletion compromises membrane integrity, leading to fungal cell death.[1][11]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine: A Privileged Scaffold Approach

Abstract

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs with a wide range of therapeutic applications.[1][2] This technical guide provides a comprehensive framework for investigating the potential therapeutic targets of the specific, yet under-researched, compound 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine. By leveraging structure-activity relationship data from the broader 2-aminobenzimidazole class, this document outlines a logical, data-driven approach to identify and validate novel therapeutic targets. We will delve into high-probability target classes, including protein kinases and viral enzymes, and provide detailed, field-tested experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Benzimidazole Scaffold and the Subject Compound

The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone of modern drug discovery.[3] Its unique structural features allow it to interact with a multitude of biological targets, leading to a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][4][5] The subject of this guide, this compound, possesses several key structural motifs that suggest significant therapeutic potential:

-

The 2-aminobenzimidazole core: This moiety is crucial for the biological activity of many benzimidazole derivatives and has been identified as a key pharmacophore for various therapeutic targets.[6][7]

-

Bromine substitution at the 5-position: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties.[8]

-

N-methylation at the 1-position: This modification can influence the compound's solubility, metabolic stability, and target interaction profile.

Given the lack of specific literature on this exact molecule, a rational approach to target identification involves exploring the known targets of structurally similar compounds. This guide will focus on two high-potential therapeutic areas: oncology and virology.

High-Probability Therapeutic Target Classes

Based on extensive research into the benzimidazole scaffold, we can hypothesize that this compound is likely to interact with one or more of the following target classes.

Protein Kinases in Oncology

The human kinome represents a rich source of targets for cancer therapy, and the benzimidazole scaffold is a common feature in many kinase inhibitors.[1][9] These enzymes are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[10] Benzimidazole-based compounds can act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[9]

Potential Kinase Targets:

-

Tyrosine Kinases (TKs): Including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[2][11]

-

Serine/Threonine Kinases: Such as those in the PI3K/AKT and MAPK signaling pathways, which are frequently mutated in cancer.[10]

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells.[10]

Mechanistic Rationale: The planar benzimidazole ring can mimic the adenine of ATP, while the substituents at the 1, 2, and 5 positions can be tailored to achieve selectivity for specific kinase targets. The 2-amino group can form crucial hydrogen bonds with the kinase hinge region.

Viral Enzymes

Benzimidazole derivatives have a long history as antiviral agents.[5][12][13] Their mechanism of action often involves the inhibition of viral enzymes that are essential for replication.

Potential Viral Targets:

-

Viral Polymerases (e.g., RNA-dependent RNA polymerase): Inhibition of these enzymes prevents the replication of the viral genome.

-

Proteases: These enzymes are often required for the processing of viral polyproteins into their mature, functional forms.

-

Helicases: Unwind the viral nucleic acid, a critical step in replication.

Mechanistic Rationale: The benzimidazole core can interact with the active site of these viral enzymes, either through direct binding or by chelating essential metal ions.

A Phased Approach to Target Identification and Validation

A systematic, multi-step experimental workflow is crucial for definitively identifying and validating the therapeutic targets of this compound.

Phase 1: Initial Target Identification

The initial phase focuses on broadly assessing the compound's biological activity and identifying potential protein interactors.

Experimental Workflow: Phase 1

Caption: Phase 1 workflow for initial target discovery.

Detailed Protocols:

-

Protocol 3.1.1: Phenotypic Screening using NCI-60 Cell Line Panel

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to create a range of concentrations for testing.

-

Treat each of the 60 human cancer cell lines with the compound for 48-72 hours.

-

Assess cell viability using a sulforhodamine B (SRB) assay.

-

Analyze the dose-response curves to determine GI50, TGI, and LC50 values.

-

Use the COMPARE algorithm to identify compounds with similar patterns of activity, which may suggest a common mechanism of action.

-

-

Protocol 3.1.2: In Silico Molecular Docking

-

Obtain the 3D structure of this compound.

-

Prepare a library of protein target structures (e.g., from the Protein Data Bank), focusing on kinases and viral enzymes.

-

Use a molecular docking program (e.g., AutoDock Vina) to predict the binding mode and affinity of the compound to each target.

-

Rank the potential targets based on their docking scores and visual inspection of the binding poses.

-

Phase 2: In Vitro Target Validation

Once a list of putative targets has been generated, the next phase is to confirm direct binding and functional inhibition in a controlled, in vitro setting.

Experimental Workflow: Phase 2

Caption: Phase 3 workflow for cellular target validation.

Detailed Protocols:

-

Protocol 3.3.1: Cellular Thermal Shift Assay (CETSA)

-

Treat intact cells with the test compound or a vehicle control.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Cool the samples and centrifuge to pellet aggregated proteins.

-

Analyze the soluble fraction by Western blot using an antibody against the target protein.

-

Stabilization of the target protein at higher temperatures in the presence of the compound confirms target engagement in a cellular environment.

-

-

Protocol 3.3.2: Western Blot for Downstream Signaling

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and its phosphorylated substrates.

-

Use secondary antibodies conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

A decrease in the phosphorylation of downstream substrates confirms functional inhibition of the target pathway.

-

Data Summary and Interpretation

Throughout the validation process, it is critical to collect and organize quantitative data to allow for clear interpretation and decision-making.

Table 1: Hypothetical Data Summary for Target Validation

| Assay Type | Target | Result | Interpretation |

| In Vitro | |||

| DSF | Kinase X | ΔTm = +5.2 °C | Direct binding to Kinase X |

| KinaseGlo® | Kinase X | IC50 = 150 nM | Potent inhibition of Kinase X activity |

| Cellular | |||

| CETSA | Kinase X | Thermally stabilized | Target engagement in intact cells |

| Western Blot | Substrate Y | p-Substrate Y decreased | Inhibition of Kinase X signaling pathway |

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the benzimidazole scaffold, researchers can efficiently navigate the complex process of target identification and validation. The proposed workflows, from broad phenotypic screening to specific cellular target engagement assays, offer a clear path forward. Positive results from these studies would warrant further investigation, including lead optimization to improve potency and selectivity, pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy studies in relevant disease models. The versatile nature of the benzimidazole core suggests that this compound could be a valuable starting point for the development of novel therapeutics.

References

-

Shafi, S., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Translational Medicine. Available at: [Link]

-

Gîrdan, M. A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]

-

Saleem, M., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Chemical Biology & Drug Design. Available at: [Link]

-

Kushwaha, N., & Singh, P. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. Available at: [Link]

-

Wang, X., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals. Available at: [Link]

-

Alam, M. M., & Siddiqui, A. A. (2023). A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. Available at: [Link]

-

El-Metwaly, A. M., et al. (2023). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Zhu, Y., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. British Journal of Pharmacology. Available at: [Link]

-

Gîrdan, M. A., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Pharmaceuticals. Available at: [Link]

-

Kelley, J. L., et al. (1995). Antiviral benzimidazoles. Direct 1-substitution of 2-(.alpha.-hydroxybenzyl)benzimidazole and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

-

Ali, T. E. S., et al. (2023). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Siddiqui, Z. A., et al. (2024). Synthesized 5-bromo-1H-benzo[d]imidazol-2-amine derivatives. Journal of Molecular Structure. Available at: [Link]

-

Sharma, D., & Narasimhan, B. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Chemistry. Available at: [Link]

-

Romagnoli, R., et al. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Kumar, S., et al. (2022). Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. Pharmacophore. Available at: [Link]

-

Sharma, A., et al. (2021). BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW. Journal of Science, Engineering and Technology. Available at: [Link]

-

Martínez-Alvarez, J. C., et al. (2019). Methods to Access 2-aminobenzimidazoles of Medicinal Importance. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Rahman, M. A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. Available at: [Link]

-

Kumar, P., et al. (2023). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. Journal of the Indian Chemical Society. Available at: [Link]

-

Sharma, A., et al. (2021). Benzimidazole as a promising antiviral heterocyclic scaffold: a review. SciSpace. Available at: [Link]

-

De Rycker, M., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLOS Neglected Tropical Diseases. Available at: [Link]

-

Pattan, S. R., et al. (2023). SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]

-

Gummadi, S. B., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

-

Eldehna, W. M., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

A Strategic Guide to the Preliminary Mechanistic Elucidation of 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and diverse biological activities, particularly in oncology. This guide outlines a comprehensive, multi-phase strategy for the preliminary investigation of the mechanism of action (MoA) of a novel compound, 5-bromo-1-methyl-1H-1,3-benzodiazol-2-amine. We present a logical, field-proven workflow designed to efficiently progress from broad biological characterization to specific target identification and initial mechanistic validation. Each proposed experimental phase is detailed with causality-driven protocols and supported by authoritative references, providing a robust framework for researchers initiating early-stage drug discovery projects.

Introduction: The Therapeutic Promise of the 2-Aminobenzimidazole Core

The benzimidazole ring system, being a structural isostere of endogenous purines, provides a versatile scaffold for interacting with a wide array of biological targets.[1] This has led to the development of numerous benzimidazole-containing drugs with diverse clinical applications. The 2-aminobenzimidazole subset, in particular, has garnered significant interest for its broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3][4] Anticancer research has shown that derivatives of this core can exert their effects through various mechanisms, such as the inhibition of crucial signaling kinases (e.g., EGFR, VEGFR2), disruption of microtubule dynamics, and DNA intercalation.[1][5][6]

Given this precedent, this compound represents a compelling candidate for investigation. The strategic placement of the bromo and methyl groups may confer unique properties regarding target selectivity, potency, and metabolic stability. This document serves as a technical guide for a preliminary, yet rigorous, investigation into its potential MoA, structured to build a foundational data package for further development.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step is to understand the compound's global effect on cancer cell proliferation. The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is an invaluable public resource for this purpose.[7][8][9] It provides a fingerprint of antiproliferative activity across nine distinct cancer types, which can offer early clues about potential mechanisms and tumor selectivity.

The NCI-60 Human Tumor Cell Line Screen

The compound is submitted for screening, initially at a single high concentration (e.g., 10⁻⁵ M), across all 60 cell lines.[10][11] If significant growth inhibition is observed, the compound proceeds to a five-dose screen, allowing for the calculation of key parameters: GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

Data Analysis using the COMPARE Algorithm

The power of the NCI-60 screen is amplified by the COMPARE algorithm.[5][12][13] This tool correlates the compound's unique pattern of activity (its "fingerprint") with a vast database of previously tested agents, including FDA-approved drugs with known mechanisms.[14] A high correlation with a known agent, such as a tubulin inhibitor or a specific kinase inhibitor, provides the first data-driven hypothesis for the MoA of this compound.

Caption: Workflow for initial phenotypic screening and hypothesis generation.

Phase 2: Target Identification and Validation

Building on the COMPARE analysis hypothesis, the next phase aims to identify the specific molecular target(s) of the compound. This involves a dual approach, combining computational prediction with direct biochemical assays.

In Silico Target Prediction: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[15][16][17] Based on the COMPARE hypothesis (e.g., potential kinase inhibitor), a panel of relevant protein crystal structures (e.g., various kinases) can be selected from the Protein Data Bank (PDB).

-

Protein Preparation: Download the crystal structure of the putative target protein (e.g., EGFR, VEGFR2, SRC kinase) from the RCSB PDB. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.[16]

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.

-

Docking Simulation: Define the binding site (the "docking box") on the target protein, typically centered on the co-crystallized ligand or a known active site.[16] Run the docking simulation using software like AutoDock Vina.

-

Analysis: Analyze the results based on binding affinity (predicted free energy of binding) and the predicted binding pose.[16][17] A low binding energy and interactions with key active site residues suggest a high probability of binding.

Experimental Target Identification

While in silico methods are predictive, experimental validation is crucial. Two powerful, unbiased approaches are kinome-wide scanning and affinity chromatography coupled with mass spectrometry.

If the COMPARE analysis or docking suggests kinase inhibition, a broad kinase panel screen is the most direct method for target identification and selectivity profiling. Commercial services like Eurofins' KINOMEscan™ offer competition binding assays against hundreds of human kinases.[18][19][20]

-

Compound Submission: The compound is submitted to the service provider.

-

Competition Binding Assay: The compound is tested for its ability to displace a known, tagged ligand from the active site of each kinase in the panel.

-

Data Analysis: The results are typically reported as percent inhibition or dissociation constants (Kd), revealing which kinases the compound binds to and with what affinity. This provides a detailed map of the compound's selectivity across the kinome.

This technique identifies binding partners from a complex protein mixture (cell lysate) by using the compound as bait.[21][22]

-

Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin).

-

Immobilization: Immobilize the biotinylated compound onto streptavidin-coated beads.

-

Affinity Pulldown: Incubate the beads with a relevant cell lysate. Proteins that bind to the compound will be captured.

-

Elution and Identification: After washing away non-specific binders, the captured proteins are eluted, digested into peptides, and identified using liquid chromatography-mass spectrometry (LC-MS/MS).[21][23]

Caption: Integrated workflow for computational and experimental target identification.

Phase 3: Cellular Mechanism of Action Studies

With a validated target in hand, the focus shifts to confirming target engagement in a cellular context and elucidating the downstream consequences. This involves assessing key signaling pathways and observing the compound's phenotypic effects on cell fate.

Target Engagement and Pathway Modulation

Let us hypothesize that Phase 2 identified the compound as an inhibitor of a key kinase in the MAPK pathway (e.g., MEK or ERK). The next step is to treat cancer cells with the compound and measure the phosphorylation status of downstream proteins using Western blotting.

-

Cell Treatment: Culture a relevant cancer cell line (e.g., one that showed high sensitivity in the NCI-60 screen) and treat with varying concentrations of the compound for a specified time.

-

Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for both the phosphorylated and total forms of the target and its downstream effectors (e.g., anti-p-ERK and anti-total-ERK).[24][25][26]

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A dose-dependent decrease in the p-ERK/total-ERK ratio would confirm target engagement and inhibition of the pathway.

Phenotypic Cellular Assays

The ultimate goal is to connect target inhibition to the observed antiproliferative effect. Key cellular processes to investigate are cell cycle progression and apoptosis (programmed cell death).

Disruption of signaling pathways often leads to cell cycle arrest. This can be quantified using flow cytometry with propidium iodide (PI), a dye that stains DNA.[2][4][27]

-

Cell Treatment: Treat cells with the compound at concentrations around the GI₅₀ value for 24-48 hours.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[3][28]

-

Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).[3][28]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2] An accumulation of cells in a specific phase would indicate compound-induced cell cycle arrest.

Many anticancer agents kill tumor cells by inducing apoptosis. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

-

Cell Treatment: Seed cells in a 96-well plate and treat with the compound for a relevant time course (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[29][30]

-

Signal Generation: If caspases 3/7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by the luciferase to generate a stable luminescent signal.[1][29][31]

-

Measurement: Measure the luminescence using a plate reader. An increase in luminescence relative to untreated controls indicates the induction of apoptosis.

Caption: Workflow for confirming cellular target engagement and downstream effects.

Phase 4: Preliminary Safety and Druggability Assessment

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties is essential to ensure a compound has the potential to become a viable drug.[32][33]

In Vitro ADME Assays

A standard panel of in vitro ADME assays can provide critical early data.[34][35][36]

| Assay | Purpose | Typical Protocol Summary |

| Metabolic Stability | To assess susceptibility to metabolism by liver enzymes. | Incubate the compound with human liver microsomes and measure its disappearance over time via LC-MS/MS.[34] |

| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. | Use rapid equilibrium dialysis (RED) to separate bound from unbound compound, followed by LC-MS/MS quantification. |

| CYP450 Inhibition | To identify potential for drug-drug interactions. | Measure the compound's ability to inhibit the activity of major cytochrome P450 enzymes using specific substrates.[36] |

| Permeability (PAMPA) | To predict passive intestinal absorption. | Measure the compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial membrane.[33] |

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess a compound's mutagenic potential.[37][38][39]

-

Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it).[37]

-

Exposure: Expose the bacteria to various concentrations of the compound, both with and without a liver enzyme extract (S9 mix) to account for metabolic activation.[39][40]

-

Selection: Plate the treated bacteria on a histidine-free medium.

-

Analysis: Count the number of revertant colonies (colonies that have mutated back to being able to produce histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential.[6][38]

Conclusion and Future Directions